2-Fluoro-6-hydroxy-4-methylphenylboronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

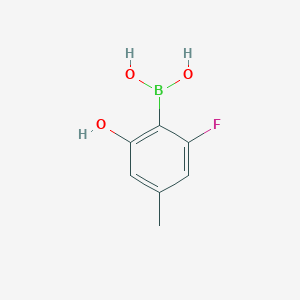

2-Fluoro-6-hydroxy-4-methylphenylboronic acid is an organoboron compound with the molecular formula C7H8BFO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluorine atom, a hydroxyl group, and a methyl group. It is a white to off-white solid that is slightly soluble in solvents like dimethyl sulfoxide and methanol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-hydroxy-4-methylphenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium hydroxide

Solvent: Aqueous or organic solvents like tetrahydrofuran or dimethylformamide

Temperature: Typically between 50-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

化学反应分析

Types of Reactions

2-Fluoro-6-hydroxy-4-methylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The boronic acid group can be reduced to form a borane derivative.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of 2-Fluoro-6-keto-4-methylphenylboronic acid.

Reduction: Formation of 2-Fluoro-6-hydroxy-4-methylphenylborane.

Substitution: Formation of 2-Amino-6-hydroxy-4-methylphenylboronic acid or 2-Thio-6-hydroxy-4-methylphenylboronic acid.

科学研究应用

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

The primary application of 2-Fluoro-6-hydroxy-4-methylphenylboronic acid is in the Suzuki-Miyaura coupling reaction, a fundamental method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base, allowing for the synthesis of biaryl compounds that are crucial in pharmaceuticals and agrochemicals.

Table 1: Key Features of Suzuki-Miyaura Coupling Using this compound

| Parameter | Details |

|---|---|

| Catalyst | Palladium(0) or Palladium(II) complexes |

| Base | Potassium carbonate or sodium hydroxide |

| Solvent | Tetrahydrofuran (THF) or dimethylformamide |

| Temperature Range | 50-100°C |

Biological Applications

Enzyme Inhibition and Drug Development

The boronic acid functionality allows this compound to form reversible covalent bonds with diols, making it useful in enzyme inhibition. It has been studied for its potential as an inhibitor of serine proteases and other enzymes involved in carbohydrate metabolism. This property positions it as a candidate for developing therapeutic agents targeting metabolic disorders.

Case Study: Enzyme Interaction

A study demonstrated that derivatives like this compound could stabilize insulin structure through specific binding interactions. Molecular docking studies indicated favorable binding energies, suggesting potential use as insulin sensitizers in diabetes management.

Medicinal Chemistry

Boron Neutron Capture Therapy (BNCT)

Research has explored the use of boron-containing compounds like this compound in BNCT for cancer treatment. The ability to selectively target tumor cells while sparing healthy tissue is a critical advantage of using boron compounds in this therapy.

Material Science

Advanced Materials and Polymers

In industry, this compound is utilized in producing advanced materials with tailored properties. Its ability to participate in various chemical reactions allows for the development of polymers and other materials that meet specific performance criteria.

Chemical Reactions Involving this compound

This compound can undergo several chemical transformations:

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction: The boronic acid moiety can be reduced to form borane derivatives.

- Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Table 2: Summary of Chemical Transformations

| Reaction Type | Product Formed |

|---|---|

| Oxidation | 2-Fluoro-6-keto-4-methylphenylboronic acid |

| Reduction | 2-Fluoro-6-hydroxy-4-methylphenylborane |

| Substitution | 2-Amino-6-hydroxy-4-methylphenylboronic acid |

作用机制

The mechanism of action of 2-Fluoro-6-hydroxy-4-methylphenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting sugars and other biomolecules . The pathways involved include:

Enzyme Inhibition: Inhibition of serine proteases and other enzymes by forming covalent adducts with active site residues.

Sensing: Detection of sugars and other biomolecules through the formation of boronate esters.

相似化合物的比较

2-Fluoro-6-hydroxy-4-methylphenylboronic acid can be compared with other similar compounds like:

- 2-Fluoro-6-hydroxyphenylboronic acid

- 4-Methylphenylboronic acid

- 2-Fluoro-4-methylphenylboronic acid

Uniqueness

The presence of both a fluorine atom and a hydroxyl group on the phenyl ring, along with a methyl group, makes this compound unique. This combination of substituents imparts specific electronic and steric properties that influence its reactivity and interactions with molecular targets .

生物活性

2-Fluoro-6-hydroxy-4-methylphenylboronic acid is an organoboron compound with the molecular formula C7H8BFO3. This compound features a boronic acid group attached to a phenyl ring that is substituted with a fluorine atom, a hydroxyl group, and a methyl group. It appears as a white to off-white solid and has limited solubility in common solvents like dimethyl sulfoxide and methanol. The compound is notable for its diverse applications in organic synthesis, biological research, and potential therapeutic uses.

The biological activity of this compound is primarily attributed to its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is significant in various biological contexts:

- Enzyme Inhibition : The compound can inhibit enzymes such as serine proteases by forming covalent adducts with active site residues, thereby modulating enzymatic activity.

- Sensing Applications : It can detect sugars and other biomolecules through the formation of boronate esters, making it useful in biosensing technologies.

Therapeutic Applications

Recent studies have explored the potential of boronic acids, including this compound, in treating various metabolic disorders. Some notable therapeutic applications include:

- Diabetes Management : Boronic acids have been investigated for their ability to modulate insulin secretion and improve glucose tolerance. They may be beneficial in treating conditions such as type 1 and type 2 diabetes, metabolic syndrome, and related complications like diabetic neuropathy and retinopathy .

- Cancer Treatment : There is ongoing research into using boron-containing compounds in boron neutron capture therapy (BNCT), a targeted cancer treatment that exploits the unique properties of boron .

Case Studies

- Diabetes Treatment : A study demonstrated that boronic acids could enhance beta-cell function and proliferation in diabetic models, suggesting their potential role in restoring insulin production .

- Cancer Therapy : Research on the application of boron compounds in BNCT showed promising results in preclinical models, highlighting their ability to selectively target tumor cells while sparing healthy tissue.

| Property | Value |

|---|---|

| Molecular Weight | 180.36 g/mol |

| Solubility | Slightly soluble in DMSO, methanol |

| Melting Point | Not specified |

Biological Activity Data

| Study | Target | Result |

|---|---|---|

| Diabetes Treatment Study | Beta-cells | Increased proliferation |

| Cancer Therapy Study | Tumor cells | Selective targeting in BNCT |

Conclusion from Research

The compound's ability to form stable complexes with diols makes it a versatile agent in both therapeutic and diagnostic applications. Its role in enzyme inhibition and biosensing positions it as a valuable tool in biochemical research.

Future Directions

The ongoing exploration of this compound's biological activities suggests several promising avenues for future research:

- Expanded Therapeutic Applications : Further studies on its efficacy in treating other metabolic disorders or cancers.

- Development of Novel Derivatives : Synthesis of new derivatives to enhance selectivity and potency against specific biological targets.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.

属性

IUPAC Name |

(2-fluoro-6-hydroxy-4-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,10-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXMHIMQAMDQQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)C)O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。